N-Hydroxyheptanimidamide
Description
N-Hydroxyheptanimidamide is a mid-sized organic compound characterized by a seven-carbon alkyl chain (heptyl group) attached to an amidine backbone, with a hydroxylamine (-NHOH) functional group. Its molecular formula is C₇H₁₅N₃O, and it belongs to the class of hydroxyimidamides. The hydroxyl group enhances its solubility in polar solvents, while the alkyl chain contributes to lipophilicity, influencing its pharmacokinetic properties .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N'-hydroxyheptanimidamide |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(8)9-10/h10H,2-6H2,1H3,(H2,8,9) |
InChI Key |
MFARTVBWERMILW-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=NO)N |
Isomeric SMILES |
CCCCCC/C(=N/O)/N |
Canonical SMILES |
CCCCCCC(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Features
The uniqueness of N-Hydroxyheptanimidamide arises from its alkyl chain length and functional group arrangement . Below is a comparison with analogous hydroxyimidamides and related compounds:
Impact of Chain Length
- Shorter chains (C3–C4) : Compounds like N'-hydroxypropanimidamide exhibit higher aqueous solubility but reduced cell-membrane penetration due to lower lipophilicity .
- Longer chains (C7) : this compound’s heptyl group increases lipophilicity, enhancing its ability to interact with hydrophobic enzyme pockets or biological membranes. However, this may reduce solubility in polar solvents compared to shorter analogs .
Functional Group Effects
- Hydroxylamine (-NHOH) : Common to all hydroxyimidamides, this group enables metal chelation and redox activity. For example, this compound may inhibit iron-dependent enzymes like ribonucleotide reductase .
- Substituents : Ethyl or methoxy groups (e.g., in 2-ethyl-N'-hydroxybutanimidamide or N-Hydroxy-6-methoxynicotinimidamide) modulate electronic effects, altering reactivity and target specificity .
Enzyme Inhibition
This compound’s extended alkyl chain may improve binding to hydrophobic enzyme active sites. For instance, similar compounds like N-hydroxy-N-methylethanimidamide show anticancer activity by inhibiting histone deacetylases (HDACs) .
Antimicrobial Potential
Hydroxyimidamides with aromatic substituents (e.g., N-Hydroxy-6-methoxynicotinimidamide) demonstrate stronger antimicrobial properties compared to purely aliphatic analogs, suggesting that this compound’s activity could be intermediate .
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